methyl 2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]acetate hydrochloride
Overview
Description
methyl 2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]acetate hydrochloride is a chemical compound with a complex structure that includes an amino acid derivative and a methyl ester group
Preparation Methods
The synthesis of methyl 2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]acetate hydrochloride typically involves multiple stepsThe final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
methyl 2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving amino acid derivatives and their biological activities.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
- Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate hydrochloride
- Methyl (2S)-2-amino-2-(2-hydroxy-4-methoxyphenyl)acetate hydrochloride
Compared to these compounds, methyl 2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]acetate hydrochloride has a unique sulfur-containing side chain, which can impart different chemical and biological properties .
Biological Activity
Methyl 2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]acetate hydrochloride, also known as a methionine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino acid backbone and a methylsulfanyl group, contributing to its biochemical properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and other pharmacological effects.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of methionine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains.
Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
---|---|---|
Methionine Derivative | 0.6 - 0.9 mg/mL | E. coli, S. aureus |
This suggests that the compound may serve as a potential candidate for developing new antimicrobial agents.
2. Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.
- Mechanism of Action: The compound's antioxidant activity is likely attributed to the presence of the sulfanyl group, which can donate electrons and stabilize free radicals.
- Research Findings: In vitro assays demonstrate that similar methionine derivatives exhibit significant scavenging activity against reactive oxygen species (ROS), indicating potential health benefits in preventing oxidative damage .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of methionine-based compounds, researchers synthesized several derivatives and evaluated their activity against common pathogens. The results showed that specific modifications in the side chains significantly enhanced their antibacterial properties.
Case Study 2: Oxidative Stress Reduction
Another research effort focused on the role of methionine derivatives in reducing oxidative stress in cellular models. The findings indicated that these compounds could lower lipid peroxidation levels and increase cellular viability under oxidative stress conditions.
Properties
IUPAC Name |
methyl 2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.ClH/c1-13-7(11)5-10-8(12)6(9)3-4-14-2;/h6H,3-5,9H2,1-2H3,(H,10,12);1H/t6-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIGDVOAHHRKRJ-RGMNGODLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(CCSC)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)[C@H](CCSC)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58173-47-0 | |
Record name | methyl 2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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